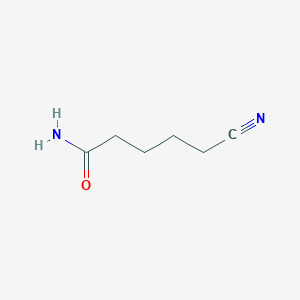

5-cyanopentanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-cyanopentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c7-5-3-1-2-4-6(8)9/h1-4H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZUDGZXKOFPLBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)N)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074730 | |

| Record name | Pentanamide, 5-cyano- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2304-58-7 | |

| Record name | 5-Cyanopentanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2304-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentanamide, 5-cyano- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002304587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanamide, 5-cyano- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentanamide, 5-cyano- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-cyanopentanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 5-Cyanopentanamide: Structure, Properties, and Synthesis

Introduction

5-Cyanopentanamide, also known by its synonyms 5-cyanovaleramide and pentanamide, 5-cyano-, is an organic compound featuring both a nitrile and an amide functional group.[1][2] This bifunctionality makes it a valuable intermediate in the synthesis of various chemical products, including pharmaceuticals and agrochemicals.[1][2] Notably, it is a key hydration product of adiponitrile, an important precursor in the production of nylon 66.[2][3] This document provides a comprehensive overview of the chemical structure, formula, physicochemical properties, and a detailed experimental protocol for the synthesis of this compound.

Chemical Structure and Formula

This compound consists of a five-carbon chain with a cyano group (-C≡N) at one terminus and an amide group (-CONH₂) at the other.[1][2]

-

SMILES: C(CC(N)=O)CCC#N[1]

-

InChI: InChI=1S/C6H10N2O/c7-5-3-1-2-4-6(8)9/h1-4H2,(H2,8,9)[1]

-

InChIKey: XZUDGZXKOFPLBC-UHFFFAOYSA-N[1]

Physicochemical Properties

This compound is typically a colorless to pale yellow or pale beige solid or liquid, depending on the ambient temperature.[1][6] It is soluble in polar solvents like water and alcohols due to the hydrogen bonding capacity of the amide group.[1]

| Property | Value | Reference |

| Melting Point | 66-67 °C | [7] |

| Boiling Point | 175-195 °C at 3 Torr | [7] |

| Appearance | Pale Beige Solid | [6] |

| Purity | Min. 95% | [2][5] |

Experimental Protocol: Enzymatic Synthesis of this compound from Adiponitrile

This section details an experimental protocol for the synthesis of this compound (referred to as 5-cyanovaleramide or 5-CVAM in the source) from adiponitrile utilizing a recombinant nitrile hydratase. This biocatalytic method offers high regioselectivity and efficiency.[3][5]

Objective: To synthesize this compound by the selective hydration of one nitrile group of adiponitrile using a novel nitrile hydratase from Rhodococcus erythropolis CCM2595, expressed in Escherichia coli.[3][5]

Materials:

-

Adiponitrile

-

Recombinant E. coli expressing nitrile hydratase from Rhodococcus erythropolis CCM2595

-

Phosphate buffer (e.g., 50 mM, pH 7.5)

-

Centrifuge

-

Incubator shaker

-

High-Performance Liquid Chromatography (HPLC) system for analysis

Methodology:

-

Cultivation of Recombinant E. coli : Cultivate the recombinant E. coli strain harboring the nitrile hydratase gene in a suitable growth medium (e.g., LB broth with an appropriate antibiotic for plasmid maintenance) under optimal conditions (e.g., 37°C, 200 rpm) until a desired cell density is reached. Induce the expression of the nitrile hydratase as per the specific expression system's protocol (e.g., addition of IPTG).

-

Preparation of Whole-Cell Biocatalyst : Harvest the induced cells by centrifugation. Wash the cell pellet with a suitable buffer (e.g., phosphate buffer, pH 7.5) to remove residual medium components. The resulting cell pellet can be used directly as a whole-cell biocatalyst.

-

Enzymatic Hydration Reaction :

-

Reaction Monitoring and Product Analysis :

-

Monitor the progress of the reaction by taking samples at regular intervals (e.g., every 2 minutes for the initial phase).

-

Analyze the samples using HPLC to determine the concentrations of adiponitrile, this compound, and any by-products such as adipamide.

-

The study this protocol is based on observed complete consumption of 20 mM adiponitrile within 10 minutes, with 95% selectivity for this compound.[3][5]

-

-

Product Isolation and Purification (General Procedure) :

-

Once the reaction has reached completion, separate the biocatalyst (cells) from the reaction mixture by centrifugation or filtration.

-

The supernatant containing the product can be subjected to further purification steps, such as extraction with an organic solvent followed by evaporation of the solvent.

-

Further purification can be achieved by techniques like recrystallization or column chromatography to obtain high-purity this compound.

-

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the enzymatic synthesis of this compound.

Caption: Workflow for the enzymatic synthesis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. cymitquimica.com [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. Cas 2304-58-7,this compound | lookchem [lookchem.com]

- 5. High Regioselectivity Production of 5-Cyanovaleramide from Adiponitrile by a Novel Nitrile Hydratase Derived from Rhodococcus erythropolis CCM2595 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. This compound | CAS#:2304-58-7 | Chemsrc [chemsrc.com]

A Technical Guide to the Synthesis of 5-Cyanopentanamide from Adiponitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 5-cyanopentanamide (5-CVAM) from adiponitrile, a critical transformation for the production of various agrochemicals and pharmaceutical intermediates. The document details both traditional chemical and modern biocatalytic methodologies, presenting comparative data, detailed experimental protocols, and process visualizations to support research and development efforts.

Introduction

This compound, also known as 5-cyanovaleramide, is a valuable chemical intermediate. It is notably used in the manufacturing of the herbicide azafenidin and as a precursor for 6-aminocaproic acid, a key component in the synthesis of caprolactam for nylon production[1][2]. The primary route to 5-CVAM is the selective partial hydrolysis of adiponitrile, a symmetrical dinitrile.

The core challenge in this synthesis is achieving high regioselectivity—hydrolyzing only one of the two nitrile groups to an amide, while leaving the other intact. Incomplete control over this step leads to the formation of the byproduct adipamide, where both nitrile groups are hydrolyzed, and other downstream products like adipamic acid and adipic acid[3]. While chemical methods exist, they often require harsh conditions and produce significant waste, making biocatalytic routes an increasingly attractive alternative[2][4][5].

Synthesis Methodologies: A Comparative Overview

The conversion of adiponitrile to this compound can be broadly categorized into two main approaches: chemical hydrolysis and biocatalytic conversion.

2.1. Chemical Hydrolysis Chemical methods typically involve hydration of the nitrile group under acidic or basic conditions, often requiring high temperatures and pressures[1][2].

-

Manganese Dioxide Catalysis: One established chemical process uses a manganese dioxide (MnO₂) catalyst with water under pressure at approximately 130°C[6]. While functional, this method suffers from notable drawbacks. To achieve a reasonable selectivity (e.g., 80%) for this compound, the reaction must be stopped at a low conversion rate (around 25%)[6]. Pushing for higher conversion significantly increases the formation of the undesirable byproduct, adipamide. Furthermore, the process generates a substantial amount of solid waste, with approximately 1.25 kg of MnO₂ requiring disposal for every kilogram of product, posing a significant environmental burden[6].

-

Hydrogen Peroxide Hydrolysis: Partial hydrolysis using alkaline hydrogen peroxide has also been explored. Studies show that reaction variables such as temperature and the ratio of peroxide to dinitrile are critical factors influencing yield and conversion. However, achieving high yields of the mono-amide remains challenging, often requiring a trade-off between conversion and selectivity.

-

Near-Critical Water Hydrolysis: The use of near-critical water (NCW) as a green solvent and catalyst has been investigated for the hydrolysis of dinitriles[3]. This method avoids traditional catalysts but results in a mixture of products, including 5-cyanovaleramide, adipamide, adipamic acid, and adipic acid, making purification complex[3].

2.2. Biocatalytic Synthesis (Enzymatic Hydrolysis) Biocatalysis has emerged as a superior, environmentally benign alternative for producing 5-CVAM. This method utilizes the nitrile hydratase (NHase) enzyme found in various microorganisms to catalyze the hydration of adiponitrile with high regioselectivity under mild conditions[4][5].

-

Mechanism: The NHase enzyme selectively attacks one of the two nitrile groups in adiponitrile, converting it to an amide group while leaving the second nitrile untouched. The reaction is a consecutive process where adiponitrile is first converted to 5-CVAM, which can then be further, albeit much more slowly, hydrolyzed to adipamide[2]. The high selectivity arises because the reaction rate for 5-CVAM formation is significantly greater than that for adipamide formation[2].

-

Key Microorganisms: Several strains have been identified and utilized for this biotransformation, including:

-

Pseudomonas chlororaphis B23: This strain is used in an established industrial process. The microbial cells are often immobilized in calcium alginate beads, which allows for easy separation from the reaction mixture and recycling of the biocatalyst over numerous batches[4][5][6].

-

Rhodococcus erythropolis CCM2595: This strain possesses a novel nitrile hydratase that exhibits high regioselectivity and substrate tolerance. It can completely consume 20 mM of adiponitrile within 10 minutes, achieving 95% selectivity for 5-CVAM[1][2].

-

Rhodococcus ruber CGMCC3090: This strain has demonstrated very high selectivity (99%) and is effective at high substrate concentrations[2][4].

-

The biocatalytic approach offers higher yields, superior selectivity, significantly less waste, and operates under ambient temperature and pressure, aligning with the principles of green chemistry[5].

Quantitative Data Summary

The following table summarizes and compares quantitative data from various synthesis methods reported in the literature.

| Method | Catalyst / Microorganism | Key Conditions | ADN Conversion (%) | 5-CVAM Selectivity (%) | 5-CVAM Yield (%) | Key Byproduct(s) | Reference(s) |

| Chemical | Manganese Dioxide (MnO₂) | ~130°C, High Pressure | ~25 | ~80 | Not Reported | Adipamide | [6] |

| Chemical | Alkaline Hydrogen Peroxide | -10°C to 70°C | 52 - 89 | Not Reported | 9 - 31 | Adipamide | |

| Biocatalytic | Pseudomonas chlororaphis B23 (Immobilized) | 5°C | 97 | 96 | 93 | Adipamide (<5%) | [4][5][6] |

| Biocatalytic | Rhodococcus erythropolis CCM2595 (Resting Cells) | 30°C, pH 7.4, 20 mM ADN | 100 | 95 | Not Reported | Adipamide (5%) | [1][2] |

| Biocatalytic | Rhodococcus ruber CGMCC3090 | Not Specified | High | 99 | Not Reported | Adipamide | [2][4] |

Experimental Protocols

This section provides detailed methodologies for the biocatalytic synthesis of this compound, based on published research.

4.1. Protocol: Biotransformation Using Rhodococcus erythropolis CCM2595 Resting Cells

This protocol is adapted from the methodology described for the conversion of adiponitrile using a nitrile hydratase from R. erythropolis.

A. Biocatalyst Preparation (Resting Cells):

-

Cultivation: Culture Rhodococcus erythropolis CCM2595 in a suitable growth medium (e.g., Luria-Bertani broth) under aerobic conditions at 30°C with shaking until the late logarithmic growth phase is reached.

-

Harvesting: Harvest the bacterial cells by centrifugation (e.g., 8,000 g for 10 minutes at 4°C).

-

Washing: Wash the collected cell pellet twice with a suitable buffer (e.g., 200 mM phosphate buffer, pH 7.4) to remove residual medium components.

-

Resuspension: Resuspend the final cell pellet in the same phosphate buffer to a desired concentration (e.g., to achieve a final dry cell weight of approximately 3 mg/mL in the reaction mixture). These are now referred to as "resting cells."

B. Enzymatic Reaction:

-

Reaction Mixture Preparation: In a temperature-controlled reaction vessel, prepare the reaction mixture consisting of 200 mM phosphate buffer (pH 7.4) and the prepared resting cell suspension.

-

Initiation: Equilibrate the mixture to the optimal reaction temperature of 30°C[4]. Initiate the reaction by adding adiponitrile to a final concentration of 20 mM[2].

-

Incubation: Maintain the reaction at 30°C with constant shaking for a defined period (e.g., 10-20 minutes). Monitor the reaction progress by taking aliquots at regular intervals.

-

Termination: Stop the reaction by adding an equal volume of a quenching agent, such as methanol, to the aliquot[2]. This denatures the enzyme and halts the conversion.

-

Sample Preparation for Analysis: Centrifuge the quenched sample at high speed (e.g., 18,000 g) to pellet the cell debris. Filter the supernatant through a 0.22 µm syringe filter before analysis[2].

C. Analysis:

-

Technique: Analyze the concentration of adiponitrile, this compound, and adipamide using High-Performance Liquid Chromatography (HPLC).

-

Conditions (Example): A C18 column with a mobile phase of methanol and water, and detection at a suitable UV wavelength. Quantify the compounds by comparing peak areas to those of known standards.

4.2. Protocol: Industrial-Scale Synthesis Using Immobilized Pseudomonas chlororaphis B23

This protocol outlines the key steps in the scaled-up process using immobilized cells, as described for P. chlororaphis B23[4][5][6].

A. Biocatalyst Preparation (Immobilization):

-

Cell Cultivation: Grow Pseudomonas chlororaphis B23 in a large-scale fermenter under optimized conditions to produce a high cell density with maximum nitrile hydratase activity.

-

Harvesting: Collect the cells via centrifugation or microfiltration.

-

Immobilization: Mix the concentrated cell paste with a sodium alginate solution. Extrude this mixture as droplets into a calcium chloride solution. The cross-linking of alginate by calcium ions forms insoluble calcium alginate beads, entrapping the microbial cells.

-

Washing: Thoroughly wash the beads to remove excess calcium chloride and any un-entrapped cells.

B. Batch Reaction Process:

-

Reactor Setup: Charge a large batch reactor with water and the immobilized biocatalyst beads.

-

Reaction Conditions: Cool the reactor to the optimal temperature of 5°C, as the enzyme from this specific strain loses activity at higher temperatures[6].

-

Substrate Addition: Add adiponitrile to the reactor.

-

Reaction and Monitoring: Agitate the mixture gently to ensure good mass transfer. Monitor the conversion of adiponitrile using an appropriate analytical method (e.g., HPLC).

-

Biocatalyst Recovery: Once the desired conversion is achieved (e.g., 97%), stop the agitation and allow the beads to settle. Separate the aqueous product mixture from the catalyst beads by decantation or filtration[6]. The beads can be recycled for subsequent batches.

C. Product Isolation and Purification:

-

Water Removal: Distill the water from the product mixture to yield a crude oil containing 5-CVAM, unreacted adiponitrile, and byproduct adipamide[6].

-

Purification: Dissolve the crude oil in a suitable solvent like methanol. This step selectively dissolves the this compound, leaving the less soluble adipamide and other impurities behind as solids, which can be removed by filtration[6].

-

Final Product: Evaporate the methanol to obtain the purified this compound product.

Visualizations: Pathways and Workflows

The following diagrams illustrate the key chemical transformation and a generalized experimental workflow for the biocatalytic synthesis.

Caption: Reaction pathway for the hydrolysis of adiponitrile.

Caption: Generalized workflow for biocatalytic synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. High Regioselectivity Production of 5-Cyanovaleramide from Adiponitrile by a Novel Nitrile Hydratase Derived from Rhodococcus erythropolis CCM2595 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 5-Cyanovaleramide production using immobilized Pseudomonas chlororaphis B23 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

CAS number and IUPAC name for 5-cyanopentanamide

CAS Number: 2304-58-7 IUPAC Name: 5-cyanopentanamide

Introduction

This compound, also known by its synonym 5-cyanovaleramide, is a bifunctional organic compound containing both a nitrile and an amide group. This unique structure makes it a valuable intermediate in the synthesis of various chemicals, most notably the herbicide azafenidin and as a precursor to 6-aminocaproic acid, a key component in the production of Nylon-6.[1] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis, and its applications in research and industry.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. Its properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2304-58-7 | |

| IUPAC Name | This compound | |

| Molecular Formula | C₆H₁₀N₂O | |

| Molecular Weight | 126.16 g/mol | |

| Melting Point | 66-67 °C | |

| Boiling Point | 175-195 °C at 3 Torr | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water and polar organic solvents |

Spectroscopic Data

Predicted ¹H NMR Spectral Data

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| H₂N-C(=O)- | 5.5 - 7.5 | br s | - |

| -CH₂-C(=O)- | 2.1 - 2.3 | t | ~7 Hz |

| -CH₂-CN | 2.3 - 2.5 | t | ~7 Hz |

| -CH₂-CH₂-CH₂- | 1.6 - 1.8 | m | - |

Predicted ¹³C NMR Spectral Data

| Carbon | Chemical Shift (ppm) |

| -C(=O)NH₂ | 175 - 180 |

| -CN | 118 - 122 |

| -CH₂-C(=O)- | 34 - 38 |

| -CH₂-CN | 16 - 20 |

| -CH₂-CH₂-CH₂- | 24 - 28 |

Predicted FT-IR Spectral Data

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amide) | 3100 - 3500 | Strong, broad |

| C-H stretch (alkane) | 2850 - 3000 | Medium |

| C≡N stretch (nitrile) | 2240 - 2260 | Medium, sharp |

| C=O stretch (amide) | 1640 - 1680 | Strong |

| N-H bend (amide) | 1550 - 1640 | Medium |

Predicted Mass Spectrometry Data

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for this compound would be observed at an m/z of 126. Common fragmentation patterns would likely involve the loss of the amide group (CONH₂) resulting in a fragment at m/z 82, and cleavage of the alkyl chain.

Experimental Protocols

The primary and most efficient method for the synthesis of this compound is the regioselective enzymatic hydrolysis of adiponitrile.

Enzymatic Synthesis from Adiponitrile

This protocol utilizes the nitrile hydratase enzyme from Rhodococcus erythropolis to selectively hydrolyze one of the two nitrile groups of adiponitrile.

Materials:

-

Adiponitrile

-

Whole cells of Rhodococcus erythropolis containing nitrile hydratase

-

Phosphate buffer (pH 7.4)

-

Methanol

-

High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

-

Prepare a suspension of Rhodococcus erythropolis cells in a 200 mM phosphate buffer (pH 7.4).

-

In a temperature-controlled reactor at 30°C, add adiponitrile to the cell suspension to a final concentration of 20 mM.

-

Maintain the reaction mixture under constant agitation.

-

Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every 2 minutes).

-

Quench the reaction in the aliquots by adding an equal volume of methanol.

-

Centrifuge the quenched samples to pellet the cells.

-

Analyze the supernatant by HPLC to determine the concentrations of adiponitrile, this compound, and the byproduct adipamide.[1]

-

The reaction is typically complete within 10 minutes, with over 95% selectivity for this compound.[1][2]

Applications in Drug Development and Agrochemicals

This compound serves as a crucial intermediate in the synthesis of the herbicide azafenidin.[1][2][3] The synthesis involves the conversion of the amide group of this compound to a triazolinone ring system.

Diagrams

References

Solubility Profile of 5-Cyanopentanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 5-cyanopentanamide, a key intermediate in various chemical syntheses. Understanding the solubility of this compound is critical for its effective handling, reaction optimization, and formulation in diverse applications, including pharmaceutical and polymer manufacturing.

Physicochemical Properties of this compound

This compound is a bifunctional organic compound containing both a nitrile and a primary amide group. These functional groups dictate its physical and chemical properties, including its solubility. The presence of the amide group, in particular, allows for hydrogen bonding, which significantly influences its solubility in polar solvents.[1]

| Property | Value | Reference |

| CAS Number | 2304-58-7 | |

| Molecular Formula | C₆H₁₀N₂O | |

| Molecular Weight | 126.16 g/mol | [1] |

| Melting Point | 66-67 °C | |

| Boiling Point | 175-195 °C at 3 Torr | |

| Appearance | Colorless to pale yellow solid | [1] |

Solubility of this compound in Various Solvents

To provide a more quantitative perspective, the table below includes solubility data for structurally similar compounds: adipamide and hexanamide. Adipamide shares the same carbon backbone length and has two amide groups, while hexanamide has the same carbon chain length with a single amide group. This comparative data allows for an informed estimation of this compound's solubility.

| Solvent | This compound (Estimated Solubility) | Adipamide (Comparative Solubility) | Hexanamide (Comparative Solubility) |

| Water | Soluble | Slightly soluble | Slightly soluble |

| Methanol | Soluble | Soluble | Soluble in alcohol |

| Ethanol | Soluble | Soluble | Soluble in alcohol |

| Acetone | Likely Soluble | Data not available | Soluble |

| DMSO | Likely Soluble | Data not available | Data not available |

Experimental Protocol for Solubility Determination

The following is a standard laboratory protocol for determining the solubility of a solid compound like this compound in a given solvent.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvent of interest

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or magnetic stirrer with hotplate

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached. Constant agitation is crucial.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC) to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in g/100 mL or mol/L.

Industrial Synthesis Pathway: Caprolactam from Adiponitrile

This compound is a key intermediate in some industrial routes for the synthesis of ε-caprolactam, the monomer for Nylon 6. The following diagram illustrates a simplified workflow for the production of caprolactam starting from adiponitrile.

Caption: Synthesis of ε-Caprolactam from Adiponitrile.

References

spectroscopic data for 5-cyanopentanamide (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-cyanopentanamide. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR) data, alongside comparative experimental data for structurally related compounds, namely adipamide and adiponitrile, to offer valuable reference points for Infrared (IR) spectroscopy and Mass Spectrometry (MS). Detailed experimental protocols for acquiring these types of spectroscopic data are also provided.

Predicted Spectroscopic Data for this compound

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ would likely exhibit the following signals:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 5.6 - 6.0 | Broad Singlet | 1H | -NH₂ (one proton) |

| ~ 5.4 - 5.8 | Broad Singlet | 1H | -NH₂ (second proton) |

| ~ 2.35 | Triplet | 2H | -CH₂-CN |

| ~ 2.25 | Triplet | 2H | -CH₂-CONH₂ |

| ~ 1.70 | Multiplet | 4H | -CH₂-CH₂- |

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum of this compound in CDCl₃ would likely show the following peaks:

| Chemical Shift (ppm) | Assignment |

| ~ 175 | C=O (Amide) |

| ~ 119 | C≡N (Nitrile) |

| ~ 35 | -CH₂-CONH₂ |

| ~ 25 | -CH₂-CH₂- |

| ~ 24 | -CH₂-CH₂- |

| ~ 17 | -CH₂-CN |

Comparative Spectroscopic Data

To provide context for the expected IR and Mass Spectra of this compound, data for the structurally similar molecules adipamide and adiponitrile are presented below.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorptions for both the amide and nitrile functional groups.

| Functional Group | Adipamide (Expected Range) | Adiponitrile (Experimental) | This compound (Expected) |

| N-H Stretch (Amide) | 3350-3180 cm⁻¹ (strong, broad) | N/A | ~3350-3180 cm⁻¹ (strong, broad) |

| C≡N Stretch (Nitrile) | N/A | ~2247 cm⁻¹ (sharp, medium) | ~2247 cm⁻¹ (sharp, medium) |

| C=O Stretch (Amide) | ~1640 cm⁻¹ (strong) | N/A | ~1640 cm⁻¹ (strong) |

| N-H Bend (Amide) | ~1620 cm⁻¹ (medium) | N/A | ~1620 cm⁻¹ (medium) |

Mass Spectrometry (MS)

The mass spectrum of this compound (Molecular Weight: 126.16 g/mol ) would be expected to show a molecular ion peak and characteristic fragmentation patterns.

| Compound | Molecular Ion (M⁺) | Key Fragment Ions |

| Adipamide | m/z 144 | m/z 127, 113, 98, 85, 72, 59, 44 |

| Adiponitrile | m/z 108 | m/z 81, 68, 54, 41 |

| This compound (Predicted) | m/z 126 | Fragmentation would likely involve loss of NH₂, CO, and cleavage of the alkyl chain. |

Experimental Protocols

The following are general protocols for obtaining spectroscopic data for organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include the number of scans, relaxation delay, and spectral width.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal.

-

Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically subtract the background.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, a direct insertion probe or dissolution in a suitable solvent for techniques like Electrospray Ionization (ESI) can be used.

-

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or ESI.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The detector records the abundance of each ion.

-

Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and identify fragment ions to aid in structure elucidation.

Visualizations

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Early Research and Discovery of 5-Cyanopentanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the early research and discovery of 5-cyanopentanamide, a significant intermediate in the chemical industry. The document details the initial synthesis methodologies, key experimental protocols, and early characterization of the compound. Particular focus is given to the historical context of its preparation from adiponitrile and adipic acid, predating the more modern biocatalytic approaches. This guide synthesizes data from foundational scientific literature to present a clear and detailed account for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound, also known by its synonyms ω-cyanovaleramide and 5-cyanovaleramide, is an aliphatic organic compound featuring both a nitrile (-C≡N) and an amide (-CONH₂) functional group. Its molecular formula is C₆H₁₀N₂O, and it has a molecular weight of approximately 126.16 g/mol . This compound has historically been a crucial intermediate in the synthesis of polyamides, such as Nylon 6,6, and has found applications in the agrochemical sector. While modern synthesis often employs highly selective enzymatic routes, the foundational understanding of this molecule is rooted in early chemical synthesis and characterization studies. This guide delves into this early research, providing a technical foundation for understanding this compound.

Early Synthesis and Discovery

The early synthesis of this compound was primarily centered around the partial hydrolysis of adiponitrile and the transformation of adipic acid derivatives. One of the key early methods involved the controlled partial hydrolysis of adiponitrile using hydrogen peroxide in an alkaline solution.

Synthesis via Partial Hydrolysis of Adiponitrile

An early documented method for the preparation of this compound involved the partial hydrolysis of adiponitrile using alkaline hydrogen peroxide. This reaction required careful control of conditions to favor the formation of the mono-amide over the di-amide (adipamide) or the complete hydrolysis to adipic acid.

This protocol is based on early studies of dinitrile hydrolysis.

Materials:

-

Adiponitrile

-

3% Hydrogen Peroxide (H₂O₂)

-

Sodium Hydroxide (NaOH) or other suitable base for creating alkaline conditions

-

Ethanol or other suitable solvent

-

Ice bath

Procedure:

-

A solution of adiponitrile in a suitable solvent (e.g., ethanol) is prepared in a reaction vessel.

-

The solution is cooled in an ice bath to the desired reaction temperature (e.g., 5°C).

-

An alkaline solution is prepared by adding a base such as sodium hydroxide to the 3% hydrogen peroxide solution.

-

The alkaline hydrogen peroxide solution is added dropwise to the cooled adiponitrile solution with constant stirring. The rate of addition is controlled to maintain the desired reaction temperature.

-

After the addition is complete, the reaction mixture is stirred for a specified period, allowing the partial hydrolysis to proceed.

-

The reaction is then quenched, for example, by neutralizing the base with an acid.

-

The product, this compound, is isolated from the reaction mixture. This may involve techniques such as extraction, crystallization, and filtration.

-

The crude product is then purified, for instance, by recrystallization.

Logical Workflow for Adiponitrile Hydrolysis:

Early Quantitative Data from Adiponitrile Hydrolysis

The yield of this compound from the partial hydrolysis of adiponitrile was found to be highly dependent on the reaction conditions. Early research indicated that at a 52% conversion of adiponitrile, a 25% yield of ω-cyanovaleramide could be achieved.[1] When the conversion was pushed to 89%, the yield of the desired mono-amide dropped to 9%, highlighting the challenge of preventing the formation of byproducts.[1] A maximum yield of 31% was reported under optimized conditions.[1]

| Reaction Parameter | Value/Condition | Resulting Yield of this compound | Reference |

| Adiponitrile Conversion | 52% | 25% | [1] |

| Adiponitrile Conversion | 89% | 9% | [1] |

| Optimized Conditions | Alkaline 3% H₂O₂ | 31% | [1] |

Synthesis from Adipic Acid

Conceptual Pathway from Adipic Acid:

Physicochemical Characterization

Early characterization of this compound established its fundamental physical properties. These data were crucial for the identification and purification of the compound in laboratory and industrial settings.

| Property | Value |

| Molecular Formula | C₆H₁₀N₂O |

| Molecular Weight | 126.16 g/mol |

| CAS Number | 2304-58-7 |

| Appearance | Colorless to pale yellow solid or liquid |

| Melting Point | 66-67 °C |

| Boiling Point | 175-195 °C at 3 Torr |

| Solubility | Soluble in polar solvents like water and alcohols |

Early Research on Biological Activity

Detailed early biological studies specifically focused on this compound are scarce in the readily available scientific literature. Its primary role as a chemical intermediate likely directed research focus away from its biological effects. However, the broader classes of aliphatic nitriles and amides were subjects of toxicological interest.

The toxicity of aliphatic nitriles was often postulated to be related to the in vivo liberation of cyanide. Studies on various saturated and unsaturated aliphatic nitriles revealed a range of toxic effects, including cholinomimetic effects and central nervous system impacts. The extent of toxicity was found to be dependent not only on cyanide release but also on the degree of unsaturation in the molecule.

Given that this compound is a saturated aliphatic nitrile, its toxicological profile, if studied in that era, would have been considered in the context of potential cyanide release and general central nervous system effects. However, without specific early studies on this compound, any discussion of its biological activity from that period remains speculative and based on the properties of related compounds. There is no evidence of early research into specific signaling pathways associated with this compound.

Conclusion

The early research and discovery of this compound laid the groundwork for its later large-scale industrial applications. The foundational work on its synthesis, primarily through the controlled partial hydrolysis of adiponitrile, highlighted the chemical challenges of selective functional group transformations. While detailed early biological studies on this specific compound are not prominent in the literature, the broader toxicological context of aliphatic nitriles provided a framework for its handling and use. This technical guide provides a condensed yet thorough overview of the seminal research that introduced this compound to the scientific community, forming the basis for its subsequent development and utilization.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Potential Biological Activity of 5-Cyanopentanamide

Abstract

While direct experimental evidence for the biological activity of this compound is not extensively documented in publicly available literature, its chemical structure, featuring both a nitrile and an amide functional group, and its role as a key intermediate in the biocatalytic conversion of adiponitrile, suggest several avenues for potential biological interactions. This technical guide consolidates information on structurally related compounds and enzymatic pathways involving this compound to postulate its potential biological activities. The primary focus lies on its potential as an antimicrobial or insecticidal agent, based on the observed activities of other cyanoacetamide derivatives. Furthermore, its interaction with nitrile-metabolizing enzymes, such as nitrile hydratases, presents a plausible mechanism of action that could be exploited for targeted biological effects. This document provides a theoretical framework, proposes experimental designs for validation, and offers quantitative data from related compounds to guide future research into the pharmacological potential of this compound.

Introduction to this compound

This compound, also known as 5-cyanovaleramide, is an organic compound with the chemical formula C₆H₁₀N₂O[1]. It is a key intermediate in the industrial synthesis of nylon-6,6, where it is formed through the regioselective hydration of adiponitrile[2][3]. This reaction is often catalyzed by nitrile hydratase enzymes produced by various microorganisms, including those from the genera Rhodococcus and Pseudomonas[3][4]. The presence of both a reactive nitrile group and a polar amide group in its structure suggests the potential for diverse chemical and biological interactions.

Postulated Biological Activities Based on Structural Analogs

Although this compound itself has not been extensively studied for its biological effects, the activities of structurally related cyanoacetamide derivatives provide a strong basis for inferring its potential pharmacological properties.

Antibacterial Activity

Numerous studies have demonstrated the antibacterial properties of compounds containing the cyanoacetamide moiety. For instance, novel α,β-unsaturated 2-cyanoacetamide derivatives have shown significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria[5]. One particular derivative exhibited a binding energy of -7.7 kcal/mol with a protein from Staphylococcus aureus (PDB: 5MM8) in molecular docking studies, suggesting a specific molecular target[5]. The shared cyanoacetamide functional group in this compound suggests it may also exhibit similar antibacterial properties.

Insecticidal Activity

Research into synthetic cyanoacetamide derivatives has also revealed their potential as insecticidal agents. A study investigating the biological activity of three new cyanoacetamide derivatives against cotton pests, such as the cotton leafworm (Spodoptera littoralis) and the cotton mealybug (Phenacoccus solenopsis), found them to be toxic to these insects[6]. This suggests that this compound could be investigated for similar applications in pest control.

Interaction with Nitrile-Metabolizing Enzymes

The synthesis of this compound from adiponitrile is a well-established biocatalytic process that relies on nitrile hydratase enzymes[3][4]. These enzymes are part of a larger class of nitrile-converting enzymes, which also includes nitrilases[7].

Nitrile hydratases catalyze the hydration of a nitrile to its corresponding amide, while nitrilases catalyze the hydrolysis of a nitrile directly to a carboxylic acid and ammonia[7]. These enzymes are widespread in bacteria, fungi, and plants[7]. Given that this compound is a product of nitrile hydratase activity, it is plausible that it could act as a substrate, inhibitor, or modulator of these and related enzymes. This interaction could form the basis of its biological activity, potentially leading to selective toxicity in organisms that rely on specific nitrile metabolic pathways.

Quantitative Data from Structurally Related Compounds

To provide a quantitative perspective on the potential efficacy of compounds containing the cyanoacetamide functional group, the following table summarizes the in vitro antibacterial activity of α,β-unsaturated 2-cyanoacetamide derivatives against various bacterial strains. It is crucial to note that this data is for structurally related compounds and not for this compound itself.

| Compound | Bacterial Strain | Zone of Inhibition (mm) at 200 µg/mL |

| Derivative 5 | S. aureus | 19.8 ± 0.83 |

| B. cereus | 18.5 ± 0.55 | |

| B. megaterium | 17.1 ± 0.47 | |

| S. typhi | 16.2 ± 0.61 | |

| Ampicillin (Control) | S. aureus | 21.0 ± 0.45 |

Data extracted from a study on novel α,β-unsaturated 2-cyanoacetamide derivatives[5].

Proposed Experimental Protocols

To empirically determine the biological activity of this compound, the following experimental protocols are proposed.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

-

Preparation of Bacterial Inoculum:

-

Aseptically pick several colonies of the test bacterium from a fresh agar plate.

-

Suspend the colonies in sterile saline solution (0.85% NaCl).

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the adjusted inoculum in the appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microplate wells.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform a series of two-fold serial dilutions of the stock solution in the broth medium in a 96-well microplate. The concentration range should be sufficient to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microplate containing the compound dilutions.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the microplate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

Nitrilase/Nitrile Hydratase Activity Assay

This assay can determine if this compound interacts with nitrile-metabolizing enzymes.

-

Enzyme and Substrate Preparation:

-

Obtain a purified nitrilase or nitrile hydratase enzyme or a cell-free extract containing the enzyme.

-

Prepare a stock solution of this compound (as a potential substrate or inhibitor) and a known substrate for the enzyme (e.g., adiponitrile for nitrile hydratase) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.0).

-

-

Enzyme Reaction:

-

In a reaction vessel, combine the buffer, the enzyme preparation, and the substrate (either the known substrate to test for inhibition by this compound, or this compound itself to test for its conversion).

-

Initiate the reaction by adding the final component (e.g., the enzyme).

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.

-

-

Detection of Products:

-

Stop the reaction (e.g., by adding acid or heat).

-

Analyze the reaction mixture for the formation of the product (e.g., adipic acid or adipamide if adiponitrile is the substrate, or the corresponding carboxylic acid if this compound is converted).

-

Analytical methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used for quantification.

-

-

Data Analysis:

-

Calculate the rate of product formation to determine the enzyme activity.

-

If testing for inhibition, compare the activity in the presence and absence of this compound to determine the extent of inhibition.

-

Visualizations

Biocatalytic Pathway of Adiponitrile Hydration

Caption: Biocatalytic conversion of adiponitrile.

Proposed Experimental Workflow for Screening this compound

Caption: Workflow for biological activity screening.

Conclusion

While direct evidence of the biological activity of this compound is currently lacking in the scientific literature, a review of structurally similar compounds and its involvement in biocatalytic pathways provides a solid foundation for postulating its potential as a bioactive molecule. The presence of the cyanoacetamide functional group strongly suggests potential antibacterial and insecticidal properties. Furthermore, its role as an intermediate in nitrile metabolism points towards a possible mechanism of action involving the modulation of nitrile-converting enzymes. The experimental protocols and workflows outlined in this guide provide a clear path for future research to validate these hypotheses and unlock the potential of this compound in the fields of drug discovery and agrochemicals. Further investigation is warranted to isolate and characterize its specific biological activities and to determine its safety and efficacy.

References

- 1. This compound | 2304-58-7 | Benchchem [benchchem.com]

- 2. Cas 2304-58-7,this compound | lookchem [lookchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological Activity of some Synthetic Cyanoacetamide Derivatives against some Cotton Pests [jppp.journals.ekb.eg]

- 7. Nitrilases in nitrile biocatalysis: recent progress and forthcoming research - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Properties and Stability of 5-Cyanopentanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyanopentanamide is a bifunctional organic molecule containing both a nitrile and an amide group. This unique structure makes it a potential building block in the synthesis of various pharmaceutical and agrochemical compounds. A thorough understanding of its thermodynamic properties and stability is crucial for its effective use in chemical synthesis, process development, and for ensuring safe handling and storage. This technical guide provides an in-depth overview of the thermodynamic landscape and stability profile of this compound, including detailed experimental methodologies for their determination.

Due to a lack of extensive experimental data in the public domain for this compound, this guide leverages data from analogous compounds, pentanamide and hexanenitrile, to provide reasonable estimations of its thermodynamic properties. These estimations are valuable for initial assessments and model-based process design.

Physicochemical and Estimated Thermodynamic Properties

The known physical properties of this compound are summarized below. To provide a more complete picture, key thermodynamic parameters have been estimated using established group contribution methods and data from structurally similar compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₀N₂O | - |

| Molecular Weight | 126.16 g/mol | - |

| Melting Point | 66-67 °C | [1][2][3] |

| Boiling Point | 175-195 °C at 3 Torr | [1][2][3] |

Table 2: Estimated Thermodynamic Properties of this compound at 298.15 K and 1 atm

| Property | Estimated Value | Basis for Estimation |

| Standard Enthalpy of Formation (ΔHf°) | -350 to -390 kJ/mol | Based on data for pentanamide and hexanenitrile, and group contribution methods. |

| Standard Gibbs Free Energy of Formation (ΔGf°) | -150 to -190 kJ/mol | Estimated from ΔHf° and estimated S°. |

| Standard Molar Entropy (S°) | 350 to 390 J/(mol·K) | Based on data for pentanamide and hexanenitrile, and group contribution methods. |

| Molar Heat Capacity (Cp) | 190 to 230 J/(mol·K) | Based on data for pentanamide and hexanenitrile, and group contribution methods. |

Disclaimer: The thermodynamic values in Table 2 are estimations and should be used as a preliminary guide. Experimental verification is recommended for precise applications.

Chemical Stability and Reactivity

The stability of this compound is influenced by its two functional groups, the amide and the nitrile.

Hydrolysis: Both amides and nitriles are susceptible to hydrolysis under acidic or basic conditions. The hydrolysis of the amide group yields a carboxylic acid and ammonia (or an amine), while the nitrile group hydrolyzes to a carboxylic acid and ammonia. A study on the hydrolysis of 5-cyanovaleramide (another name for this compound) in near-critical water (without any added catalyst) demonstrated that the cyano group is more reactive than the amide group under these specific conditions. The hydrolysis followed second-order reaction kinetics.

Reactivity with Acids and Bases: The amide group can be protonated under strongly acidic conditions, and the α-protons to the nitrile group may exhibit some acidity. Strong bases can deprotonate the amide N-H or catalyze hydrolysis.

Experimental Protocols

Accurate determination of thermodynamic and stability data requires rigorous experimental procedures. Below are detailed methodologies for key experiments.

Determination of the Standard Enthalpy of Formation by Bomb Calorimetry

Objective: To measure the enthalpy of combustion of this compound, from which the standard enthalpy of formation can be calculated.

Methodology:

-

Sample Preparation: A precisely weighed sample (typically 0.5 - 1.0 g) of pure, dry this compound is pressed into a pellet.

-

Bomb Preparation: A fuse wire of known length and mass is attached to the electrodes of the bomb calorimeter. The sample pellet is placed in the crucible, ensuring contact with the fuse wire.

-

Assembly and Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen. It is then filled with high-purity oxygen to a pressure of approximately 30 atm.

-

Calorimeter Setup: The sealed bomb is placed in the calorimeter bucket containing a known volume of distilled water. The calorimeter is assembled with the stirrer and a high-precision thermometer.

-

Temperature Equilibration: The water in the calorimeter is stirred until a constant rate of temperature change is observed.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the temperature begins to fall.

-

Analysis: The heat capacity of the calorimeter system is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The corrected temperature rise from the combustion of this compound is used to calculate the heat of combustion at constant volume (ΔUc).

-

Calculation of Enthalpy of Formation: The standard enthalpy of combustion (ΔHc°) is calculated from ΔUc. The standard enthalpy of formation (ΔHf°) is then determined using Hess's law, with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

Thermal Analysis by TGA and DSC

Objective: To determine the thermal stability, decomposition temperature, and heat capacity of this compound.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an appropriate TGA or DSC pan (e.g., aluminum or ceramic).

-

Instrument Setup: The TGA/DSC instrument is calibrated for temperature and heat flow using appropriate standards (e.g., indium for melting point and sapphire for heat capacity).

-

Experimental Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen or argon) over a specified temperature range (e.g., from room temperature to 500 °C).

-

Data Acquisition:

-

TGA: The mass of the sample is continuously monitored as a function of temperature. A significant loss of mass indicates decomposition.

-

DSC: The differential heat flow between the sample and a reference pan is measured as a function of temperature. Endothermic or exothermic peaks indicate phase transitions (like melting) or chemical reactions (like decomposition). The heat capacity can be determined by measuring the heat flow required to raise the sample temperature.

-

-

Data Analysis:

-

TGA Thermogram: The onset temperature of decomposition is determined from the mass loss curve.

-

DSC Thermogram: The melting point and enthalpy of fusion are determined from the melting peak. The decomposition temperature and enthalpy of decomposition are determined from the decomposition peak(s). The heat capacity at a given temperature is calculated from the heat flow signal.

-

Visualizations

To better illustrate the concepts discussed, the following diagrams are provided.

Caption: Experimental workflow for determining thermodynamic and stability properties.

Caption: Relationship between thermodynamic properties and chemical stability.

Conclusion

This technical guide provides a foundational understanding of the thermodynamic properties and stability of this compound. While experimental data for this specific compound is limited, estimations based on analogous compounds and established methodologies offer valuable insights for researchers and professionals in drug development and chemical synthesis. The detailed experimental protocols provided herein serve as a practical guide for obtaining precise data, which is essential for process optimization, safety assessment, and the successful application of this compound in various chemical endeavors.

References

Methodological & Application

using 5-cyanopentanamide as a monomer for nylon 66 production

An innovative approach to Nylon 66 production is presented, utilizing 5-cyanopentanamide as a versatile precursor to the essential monomers, adipic acid and hexamethylenediamine. This method offers a potential alternative to conventional synthesis routes, with the opportunity for process integration and optimization. This compound, a derivative of adiponitrile (a key intermediate in traditional Nylon 66 synthesis), can be chemically transformed into either of the required C6 monomers through established hydrolysis or reduction pathways.

These application notes provide detailed protocols for the laboratory-scale synthesis of adipic acid and hexamethylenediamine from this compound, their subsequent purification, and the final polymerization to produce Nylon 66.

Application Notes

1. Synthesis of Adipic Acid from this compound via Hydrolysis

The conversion of this compound to adipic acid is achieved through the hydrolysis of the nitrile functional group, followed by the hydrolysis of the amide group. This can be performed under acidic or basic conditions. A two-step acidic hydrolysis is detailed below.

2. Synthesis of Hexamethylenediamine from this compound via Reduction

The synthesis of hexamethylenediamine from this compound involves the reduction of both the nitrile and the amide functionalities. A robust method for this transformation is catalytic hydrogenation, which is widely used in industrial amine production.[1][2]

3. Polymerization of Adipic Acid and Hexamethylenediamine to Nylon 66

The final step is the polycondensation of the synthesized adipic acid and hexamethylenediamine to form Nylon 66. This can be achieved through several methods, including melt polymerization and interfacial polymerization. The interfacial polymerization method is particularly suited for laboratory-scale synthesis.

Experimental Protocols

Protocol 1: Synthesis of Adipic Acid from this compound

Materials:

-

This compound

-

Concentrated sulfuric acid (98%)

-

Deionized water

-

Sodium hydroxide

-

Hydrochloric acid

-

Activated carbon

-

Standard laboratory glassware (reflux condenser, round-bottom flask, beakers, etc.)

-

Heating mantle

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

Step 1: Hydrolysis of Nitrile to Amide (Formation of Adipamide)

-

In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 50 g of this compound in 200 mL of deionized water.

-

Slowly add 50 mL of concentrated sulfuric acid to the solution while cooling the flask in an ice bath.

-

Heat the mixture to reflux for 4 hours. The reaction progress can be monitored by infrared spectroscopy (disappearance of the nitrile peak at ~2240 cm⁻¹).

-

After completion, cool the reaction mixture to room temperature.

Step 2: Hydrolysis of Amide to Carboxylic Acid (Formation of Adipic Acid)

-

To the cooled reaction mixture from Step 1, slowly add a 40% (w/v) sodium hydroxide solution until the pH reaches 12-14 to neutralize the sulfuric acid and hydrolyze the amide.

-

Heat the basic solution to reflux for 6 hours.

-

Cool the reaction mixture to room temperature and then acidify with concentrated hydrochloric acid to a pH of 2-3. Adipic acid will precipitate out of the solution.

-

Cool the mixture in an ice bath for 1 hour to maximize precipitation.

-

Collect the crude adipic acid by vacuum filtration and wash with cold deionized water.

Purification:

-

Recrystallize the crude adipic acid from hot deionized water. Dissolve the solid in a minimum amount of boiling water, add a small amount of activated carbon to decolorize, and hot filter to remove the carbon.

-

Allow the filtrate to cool slowly to room temperature and then in an ice bath to form crystals.

-

Collect the purified adipic acid crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven at 80°C.

Characterization:

-

Determine the melting point of the purified adipic acid (literature value: 152 °C).[3]

-

Record the infrared spectrum and compare it with a reference spectrum of adipic acid.

-

Perform ¹H and ¹³C NMR spectroscopy to confirm the structure.

Protocol 2: Synthesis of Hexamethylenediamine from this compound

Materials:

-

This compound

-

Ethanol (anhydrous)

-

Raney Nickel (catalyst)

-

Ammonia (in ethanol solution, optional)

-

Hydrogen gas

-

High-pressure autoclave (Parr reactor or similar)

-

Filtration apparatus

-

Distillation apparatus

Procedure:

-

In a high-pressure autoclave, place a slurry of 5 g of Raney Nickel in 50 mL of anhydrous ethanol.

-

Add a solution of 50 g of this compound in 200 mL of anhydrous ethanol to the autoclave.

-

(Optional) To suppress the formation of secondary amines, add 50 mL of a saturated solution of ammonia in ethanol.[1]

-

Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the autoclave with hydrogen gas to 50-100 atm.

-

Heat the mixture to 100-150°C with vigorous stirring.

-

Maintain the hydrogen pressure and temperature for 6-12 hours, or until hydrogen uptake ceases.

-

Cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

Purification:

-

Filter the reaction mixture to remove the Raney Nickel catalyst. The catalyst is pyrophoric and should be handled with care under a blanket of water or ethanol.

-

Remove the ethanol solvent from the filtrate by rotary evaporation.

-

Purify the resulting crude hexamethylenediamine by fractional distillation under reduced pressure (boiling point: 205 °C at atmospheric pressure).

Characterization:

-

Determine the boiling point of the purified hexamethylenediamine.

-

Record the infrared spectrum and compare it with a reference spectrum of hexamethylenediamine.

-

Perform ¹H and ¹³C NMR spectroscopy to confirm the structure.

Protocol 3: Interfacial Polymerization of Adipic Acid and Hexamethylenediamine

Materials:

-

Adipic acid (synthesized from Protocol 1)

-

Hexamethylenediamine (synthesized from Protocol 2)

-

Sodium hydroxide

-

Dichloromethane (or another suitable organic solvent)

-

Deionized water

-

Beaker

-

Glass rod or tweezers

Procedure:

-

Prepare an aqueous solution by dissolving 5.0 g of hexamethylenediamine and 2.0 g of sodium hydroxide in 50 mL of deionized water.

-

Prepare an organic solution by dissolving 4.5 g of adipoyl chloride (which can be prepared from the synthesized adipic acid by reacting with thionyl chloride) in 50 mL of dichloromethane.

-

Carefully pour the organic solution on top of the aqueous solution in a beaker to form two distinct layers.

-

A film of Nylon 66 will form at the interface of the two layers.

-

Using a glass rod or tweezers, gently grasp the polymer film from the center and pull it out of the beaker as a continuous rope.

-

Wash the nylon rope thoroughly with water and then with ethanol to remove unreacted monomers and byproducts.

-

Allow the nylon to air dry.

Characterization:

-

Determine the melting point of the synthesized Nylon 66 (literature value: ~265 °C).

-

Perform a simple flame test (Nylon is self-extinguishing).

-

Record the infrared spectrum and identify the characteristic amide peaks.

Data Presentation

Table 1: Physical and Chemical Properties of Key Compounds

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| This compound | C₆H₁₀N₂O | 126.16 | 66-67 | 175-195 (at 3 Torr) |

| Adipic Acid | C₆H₁₀O₄ | 146.14 | 152 | 337.5 |

| Hexamethylenediamine | C₆H₁₆N₂ | 116.21 | 42 | 205 |

| Nylon 66 | (C₁₂H₂₂N₂O₂)n | Variable | ~265 | - |

Table 2: Summary of Synthesis Parameters and Expected Yields

| Synthesis Step | Key Reagents | Catalyst | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Expected Yield (%) |

| Adipic Acid Synthesis | H₂SO₄, NaOH, HCl | - | Reflux | Atmospheric | 10 | 70-80 |

| Hexamethylenediamine Synthesis | H₂ | Raney Nickel | 100-150 | 50-100 | 6-12 | 80-90 |

| Nylon 66 Polymerization | Adipoyl Chloride, HMDA | - | Room Temp | Atmospheric | < 1 | > 90 |

Visualizations

Caption: Hydrolysis pathway of this compound to adipic acid.

Caption: Reduction pathway of this compound to hexamethylenediamine.

Caption: Overall experimental workflow from this compound to Nylon 66.

References

Application Note: Experimental Protocol for the Hydrolysis of 5-Cyanopentanamide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed experimental protocols for the complete hydrolysis of 5-cyanopentanamide to heptanedioic acid (pimelic acid). This compound possesses two functional groups susceptible to hydrolysis: a nitrile and a primary amide.[1] Under forcing conditions, such as heating in strong aqueous acid or base, both groups are converted to carboxylic acids.[2] This application note outlines procedures for both acid-catalyzed and base-promoted hydrolysis, including reaction setup, workup, purification, and methods for analysis.

Introduction

This compound (also known as 5-cyanovaleramide) is a bifunctional organic compound that serves as a potential intermediate in the synthesis of various pharmaceuticals and polymers.[1][3] Its structure contains both a terminal nitrile group and a terminal primary amide group. The hydrolysis of this molecule is a key step in converting it to more complex molecules, such as dicarboxylic acids. Complete hydrolysis yields heptanedioic acid (pimelic acid), a C7 α,ω-dicarboxylic acid used in the production of polymers and plasticizers.[4][5]

This protocol details two robust methods for achieving complete hydrolysis:

-

Acid-Catalyzed Hydrolysis: Utilizes a strong acid and heat to simultaneously hydrolyze the nitrile and amide functionalities.

-

Base-Promoted Hydrolysis: Employs a strong base and heat, which initially forms the dicarboxylate salt, followed by acidification to yield the final product.

While harsh conditions lead to the dicarboxylic acid, it is worth noting that milder conditions could potentially allow for the selective hydrolysis of the nitrile to a primary amide, though the amide product is also susceptible to further hydrolysis.[6][7] One study using near-critical water suggested the cyano group is more reactive than the amide group under those specific conditions.[8]

Reaction Pathway

The overall transformation for the complete hydrolysis of this compound to heptanedioic acid is shown below:

Figure 1: General reaction scheme for the hydrolysis of this compound.

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis to Heptanedioic Acid

Principle: The nitrile and amide are heated under reflux with a strong mineral acid.[2] Protonation of the nitrogen and oxygen atoms in the functional groups renders the carbonyl and nitrile carbons more electrophilic and susceptible to nucleophilic attack by water. The final products are the dicarboxylic acid and ammonium salts.

Materials and Reagents:

-

This compound (MW: 126.16 g/mol )[9]

-

Sulfuric acid (H₂SO₄), concentrated (98%)

-

Deionized water

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Saturated sodium chloride solution (brine)

Equipment:

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel (500 mL)

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Melting point apparatus

-

Analytical balance

Procedure:

-

Reaction Setup: Place 5.0 g (39.6 mmol) of this compound into a 250 mL round-bottom flask equipped with a magnetic stir bar.

-

In a separate beaker, carefully prepare a 25% (v/v) aqueous sulfuric acid solution by slowly adding 25 mL of concentrated H₂SO₄ to 75 mL of deionized water while cooling in an ice bath.

-

Slowly add the cooled sulfuric acid solution to the round-bottom flask containing the starting material.

-

Attach the reflux condenser and place the flask in the heating mantle.

-

Reflux: Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-6 hours.

-

Workup: After completion, allow the mixture to cool to room temperature and then further cool in an ice bath.

-

Transfer the cooled solution to a 500 mL separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Combine the organic extracts and wash them with brine (1 x 50 mL).

-

Drying and Evaporation: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude heptanedioic acid can be purified by recrystallization from hot water or a mixture of benzene and diethyl ether.[4] Filter the crystallized solid, wash with a small amount of cold water, and dry in a vacuum oven.

-

Analysis: Characterize the final product by determining its melting point (literature: 103-105 °C) and acquiring ¹H NMR, ¹³C NMR, and IR spectra.[5]

Protocol 2: Base-Promoted Hydrolysis to Heptanedioic Acid

Principle: The starting material is heated with a strong aqueous base, leading to the hydrolysis of both functional groups to form the corresponding dicarboxylate salt.[2] Ammonia gas is evolved during this process. Subsequent acidification of the reaction mixture with a strong acid protonates the carboxylate to yield the final dicarboxylic acid.[2]

Materials and Reagents:

-

This compound (MW: 126.16 g/mol )

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Hydrochloric acid (HCl), concentrated (37%)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Saturated sodium chloride solution (brine)

Equipment:

-

Same as for Protocol 1, with the addition of a pH meter or pH paper.

Procedure:

-

Reaction Setup: Place 5.0 g (39.6 mmol) of this compound into a 250 mL round-bottom flask.

-

Prepare a 20% (w/v) aqueous sodium hydroxide solution by dissolving 20 g of NaOH in 100 mL of deionized water.

-

Add the NaOH solution to the round-bottom flask with a magnetic stir bar.

-

Attach the reflux condenser. Note: This reaction evolves ammonia gas; conduct in a well-ventilated fume hood.

-

Reflux: Heat the mixture to reflux with vigorous stirring. The reaction is typically complete within 3-5 hours.

-

Workup - Acidification: Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Slowly and carefully acidify the cold solution by adding concentrated HCl dropwise with stirring until the pH is approximately 1-2. A white precipitate of heptanedioic acid should form.

-

Extraction: Transfer the acidified mixture to a 500 mL separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Combine the organic extracts and wash them with brine (1 x 50 mL).

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization as described in Protocol 1.

-

Analysis: Characterize the product using melting point, NMR, and IR spectroscopy.

Data Presentation

The following table summarizes the key quantitative parameters for the described protocols.

| Parameter | Acid-Catalyzed Hydrolysis | Base-Promoted Hydrolysis |

| Starting Material | This compound (5.0 g, 39.6 mmol) | This compound (5.0 g, 39.6 mmol) |

| Primary Reagent | 25% (v/v) aqueous H₂SO₄ (100 mL) | 20% (w/v) aqueous NaOH (100 mL) |

| Acidification Reagent | N/A | Concentrated HCl (to pH 1-2) |

| Reaction Temperature | Reflux (~110-120 °C) | Reflux (~105-115 °C) |